Cas no 14006-85-0 (4,5,6,7-tetrahydro-3-methyl-1H-Indole)

4,5,6,7-Tetrahydro-3-methyl-1H-Indole is a heterocyclic organic compound featuring a partially hydrogenated indole structure with a methyl substituent at the 3-position. This scaffold is of significant interest in pharmaceutical and agrochemical research due to its versatility as a synthetic intermediate. The saturated ring system enhances stability while retaining reactivity for further functionalization, making it valuable for the development of bioactive molecules. Its well-defined structure and high purity ensure consistent performance in applications such as drug discovery and material science. The compound’s compatibility with various reaction conditions further underscores its utility in complex synthetic pathways.
4,5,6,7-tetrahydro-3-methyl-1H-Indole structure
14006-85-0 structure
Product Name:4,5,6,7-tetrahydro-3-methyl-1H-Indole
CAS No:14006-85-0
MF:C9H13N
MW:135.206222295761
CID:1105748
PubChem ID:15778451
Update Time:2025-05-19

4,5,6,7-tetrahydro-3-methyl-1H-Indole Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-tetrahydro-3-methyl-1H-Indole
    • 1H-indole, 4,5,6,7-tetrahydro-3-methyl-
    • 3-Methyl-4,5,6,7-tetrahydro-1H-indole
    • LogP
    • SCHEMBL7373352
    • 3-methyl-4,5,6,7-tetrahydroindole
    • Z1203731522
    • SCHEMBL7817311
    • AKOS006347683
    • 3-methyl-4,5,6,7-tetrahydroin-dole
    • KWKQZBFWQRZNEE-UHFFFAOYSA-N
    • EN300-6762405
    • G46637
    • 14006-85-0
    • Inchi: 1S/C9H13N/c1-7-6-10-9-5-3-2-4-8(7)9/h6,10H,2-5H2,1H3
    • InChI Key: KWKQZBFWQRZNEE-UHFFFAOYSA-N
    • SMILES: N1C=C(C)C2=C1CCCC2

Computed Properties

  • Exact Mass: 134.09706
  • Monoisotopic Mass: 135.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • PSA: 12.89

4,5,6,7-tetrahydro-3-methyl-1H-Indole Pricemore >>

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Additional information on 4,5,6,7-tetrahydro-3-methyl-1H-Indole

4,5,6,7-Tetrahydro-3-methyl-1H-Indole (CAS No. 14006-85-0): Properties, Applications, and Market Insights

4,5,6,7-Tetrahydro-3-methyl-1H-Indole (CAS No. 14006-85-0) is a heterocyclic organic compound with a unique structural framework that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to as 3-methyl-4,5,6,7-tetrahydroindole, belongs to the indole family, a class of molecules known for their diverse biological activities. Its molecular formula is C9H13N, and it features a partially hydrogenated indole ring system with a methyl substituent at the 3-position.

The growing interest in tetrahydroindole derivatives stems from their potential applications in drug discovery and material science. Researchers are particularly intrigued by the compound's ability to serve as a building block for more complex molecules. In recent years, searches for "4,5,6,7-tetrahydro-3-methyl-1H-Indole synthesis" and "tetrahydroindole applications in medicine" have seen a steady increase, reflecting the scientific community's focus on this versatile scaffold.

From a chemical perspective, 4,5,6,7-tetrahydro-3-methyl-1H-Indole exhibits interesting properties due to its partially saturated ring system. The compound typically appears as a colorless to pale yellow liquid or low-melting solid at room temperature. Its solubility profile makes it compatible with various organic solvents, which is crucial for many synthetic applications. The presence of both aromatic and aliphatic characteristics in its structure contributes to its unique reactivity patterns.

In pharmaceutical research, 3-methyl-tetrahydroindole derivatives have shown promise in several therapeutic areas. Recent studies have explored their potential as scaffolds for central nervous system (CNS) active compounds, with particular interest in their modulation of neurotransmitter systems. The compound's structural features make it an attractive candidate for developing novel neurologically active agents, a topic that has gained traction in scientific literature and patent filings.

The agrochemical industry has also shown interest in tetrahydroindole-based compounds for developing new crop protection agents. The structural flexibility of 4,5,6,7-tetrahydro-3-methyl-1H-Indole allows for the creation of derivatives with potential pesticidal or herbicidal activity. This application aligns with current market trends favoring environmentally friendly and targeted agricultural chemicals.

From a synthetic chemistry standpoint, CAS 14006-85-0 serves as a valuable intermediate. Its reactivity at various positions enables the construction of more complex molecular architectures. Recent publications have highlighted innovative methods for functionalizing tetrahydroindole cores, addressing common queries about "how to modify 4,5,6,7-tetrahydro-3-methyl-1H-Indole" that frequently appear in chemical databases.

The market for tetrahydroindole derivatives has shown consistent growth, driven by increasing demand from pharmaceutical and specialty chemical sectors. Analytical reports indicate that the global market for indole-based compounds is projected to expand significantly, with 3-methyl-tetrahydroindole playing an important role in this growth trajectory. Companies specializing in fine chemicals have reported rising inquiries about high-purity 4,5,6,7-tetrahydro-3-methyl-1H-Indole, particularly for research and development purposes.

Quality control and characterization of 4,5,6,7-tetrahydro-3-methyl-1H-Indole are critical aspects for researchers and manufacturers. Advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to ensure compound purity and identity. These analytical procedures address common concerns about "how to analyze tetrahydroindole compounds" that frequently appear in scientific forums and technical discussions.

Environmental and safety considerations for handling CAS 14006-85-0 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal handling conditions, proper storage in cool, dry environments away from strong oxidizers is recommended. These precautions align with current industry best practices for handling heterocyclic compounds.

Future research directions for 4,5,6,7-tetrahydro-3-methyl-1H-Indole are likely to focus on expanding its applications in medicinal chemistry and materials science. The compound's versatility makes it a promising candidate for developing novel small molecule therapeutics and functional materials. Emerging trends suggest growing interest in its potential for creating selective enzyme inhibitors and molecular probes for biological studies.

In conclusion, 4,5,6,7-tetrahydro-3-methyl-1H-Indole (CAS No. 14006-85-0) represents an important building block in modern organic chemistry with diverse applications across multiple industries. Its unique structural features and synthetic accessibility continue to make it a valuable compound for researchers and manufacturers alike. As scientific understanding of tetrahydroindole chemistry advances, we can anticipate new and innovative uses for this versatile molecular scaffold.

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